

In-Depth Technical Guide: ACH-806 Solubility and Stability

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Compound of Interest

Compound Name: Ach-806

Cat. No.: B1666535

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-806, also known as GS-9132, is a potent antagonist of the Hepatitis C Virus (HCV) non-structural protein 4A (NS4A).[1] As a key component in the viral replication complex, NS4A is a critical target for antiviral therapy. This document provides a comprehensive technical overview of the available data on the solubility and stability of **ACH-806**, crucial parameters for its preclinical and clinical development. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and optimizing therapeutic strategies involving this compound.

Physicochemical Properties of ACH-806

A foundational understanding of the physicochemical properties of **ACH-806** is essential for its application in research and development.

Property	Value	Source
Chemical Name	N-(4-(pentyloxy)-3-(trifluoromethyl)phenyl)-3-pyridinecarboximidamide	MedChemExpress
Synonyms	GS-9132	MedChemExpress
Molecular Formula	C19H20F3N3O2S	MedChemExpress
Molecular Weight	411.44 g/mol	MedChemExpress
CAS Number	870142-71-5	MedChemExpress

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, detailed quantitative solubility data for **ACH-806** in a wide range of solvents and aqueous media is limited in publicly available literature.

Qualitative and Semi-Quantitative Solubility Data:

Solvent	Solubility	Notes	Source
Dimethyl Sulfoxide (DMSO)	Soluble	Stock solutions are typically prepared in DMSO. One supplier suggests that for in vitro assays, ACH-806 is serially diluted in 100% DMSO and then added to cell culture media at a 1:200 dilution, resulting in a final DMSO concentration of 0.5%. [1]	MedChemExpress [1]

Further Research Recommendations:

A comprehensive solubility assessment of **ACH-806** is recommended. This should include determining its equilibrium solubility in:

- A range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).
- Aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
- Biorelevant media (e.g., FaSSIF, FeSSIF).

Experimental Protocol: Kinetic Solubility Assay

A suggested protocol for determining the kinetic solubility of **ACH-806** in aqueous buffers is provided below. This method is a high-throughput approach to estimate the solubility of a compound.

Objective: To determine the kinetic solubility of **ACH-806** in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

- **ACH-806**
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplates (non-binding surface recommended)
- Plate shaker
- Spectrophotometer or HPLC-UV system

Procedure:

- Prepare Stock Solution: Prepare a 10 mM stock solution of **ACH-806** in 100% DMSO.
- Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

- **Addition to Buffer:** Add a small volume (e.g., 2 μL) of each DMSO concentration to a larger volume (e.g., 198 μL) of PBS in a 96-well plate. This will result in a final DMSO concentration of 1%.
- **Incubation:** Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.
- **Precipitation Measurement:** Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble compound using a validated HPLC-UV method.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Stability Profile

The chemical stability of **ACH-806** is paramount for ensuring its potency, safety, and shelf-life. As with solubility, comprehensive, publicly available stability data is scarce.

Storage Recommendations: Based on supplier information, solid **ACH-806** should be stored at -20°C.

Future Stability Studies: For a thorough stability assessment, the following studies are recommended according to ICH guidelines:

- **Solid-State Stability:**
 - Long-term: 25°C/60% RH
 - Accelerated: 40°C/75% RH
 - Photostability: Exposure to light according to ICH Q1B guidelines.
- **Solution-State Stability:**
 - In various solvents and aqueous buffers at different pH values and temperatures.

- Freeze-thaw stability of stock solutions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To investigate the degradation of **ACH-806** under various stress conditions.

Materials:

- **ACH-806**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-intensity light source (as per ICH Q1B)
- Temperature-controlled chambers
- Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection)

Procedure:

- Sample Preparation: Prepare solutions of **ACH-806** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature.

- Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3%. Incubate at room temperature.
- Thermal Stress (Solid): Store solid **ACH-806** at an elevated temperature (e.g., 80°C).
- Photostability (Solid and Solution): Expose solid and solution samples to light as specified in ICH Q1B guidelines.
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining **ACH-806** and detect any degradation products.
- Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.

Mechanism of Action and Signaling Pathway

ACH-806 inhibits HCV replication by targeting the NS4A protein. NS4A is a cofactor for the NS3 protease and is essential for the proper localization and function of the viral replication complex on intracellular membranes.

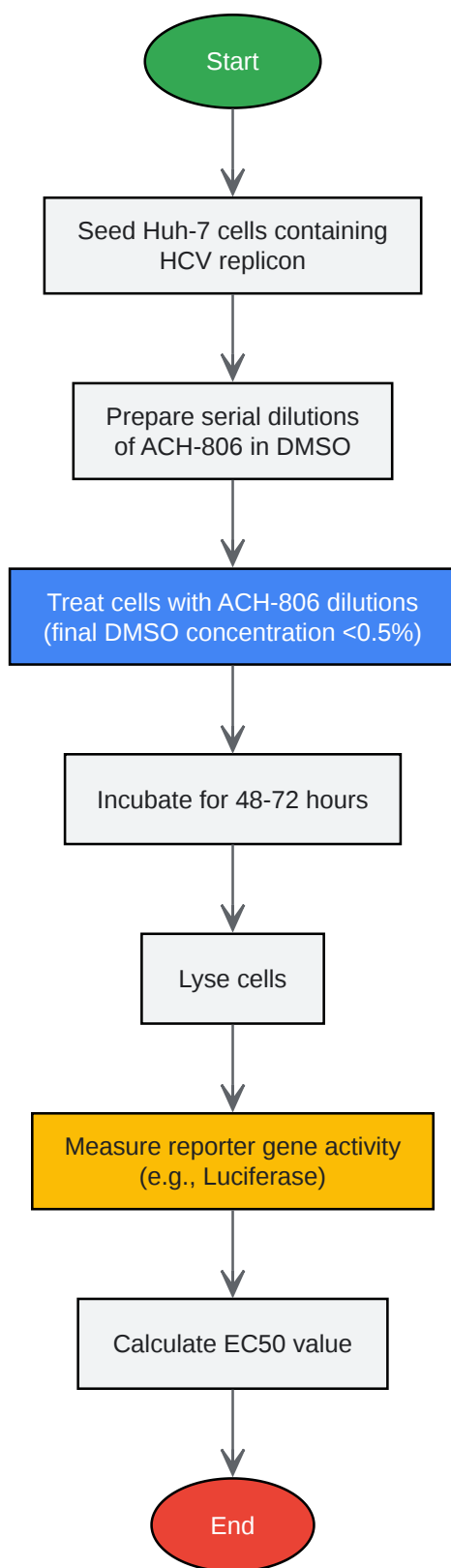
The proposed mechanism of action involves **ACH-806** binding to NS4A, which in turn alters the composition and function of the HCV replication complex. This disruption is thought to interfere with the processing of the HCV polyprotein and the assembly of new viral particles.

Figure 1. Simplified signaling pathway of HCV replication and the inhibitory action of **ACH-806**.

Experimental Workflows

In Vitro Anti-HCV Replicon Assay

This workflow outlines the general steps for assessing the in vitro efficacy of **ACH-806** against HCV replication using a replicon system.



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Figure 2. General workflow for an in vitro anti-HCV replicon assay.

Conclusion

ACH-806 is a promising anti-HCV agent with a specific mechanism of action. However, a comprehensive public dataset on its solubility and stability is currently lacking. The information and suggested experimental protocols provided in this guide are intended to serve as a starting point for researchers and developers working with this compound. Further detailed characterization of its physicochemical properties is crucial for its successful translation into a therapeutic product.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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